

Natural sources and extraction of (+)-Scopolamine from plants

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An In-depth Technical Guide to the Natural Sources and Extraction of (+)-Scopolamine

Introduction

(+)-Scopolamine, also known as hyoscine, is a tropane alkaloid of significant medicinal importance, primarily utilized for its anticholinergic properties in the treatment of motion sickness, postoperative nausea, and vomiting.^{[1][2]} Due to its complex chemical structure, chemical synthesis remains less economically viable than extraction from natural sources.^{[3][4]} This technical guide provides a comprehensive overview of the primary plant sources of scopolamine, its biosynthesis, and detailed methodologies for its extraction and purification, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of (+)-Scopolamine

Scopolamine is a secondary metabolite found predominantly in plants belonging to the Solanaceae (nightshade) family.^{[5][6]} The concentration of scopolamine varies significantly depending on the plant species, the specific organ, and the developmental stage of the plant.^{[7][8]} Key plant genera known for their scopolamine content include *Datura*, *Brugmansia*, *Hyoscyamus*, *Duboisia*, and *Scopolia*.^{[1][5]}

Principal Plant Sources and Alkaloid Distribution

The primary plant sources for the commercial extraction of scopolamine are species of *Duboisia* and *Datura*.^[9] The distribution and concentration of scopolamine and its precursor,

hyoscyamine (which racemizes to atropine upon extraction), are highly variable.[10][11] For instance, in a younger *Datura stramonium* plant, the scopolamine to atropine ratio is approximately 3:1, but this ratio inverts after flowering.[12]

Table 1: Scopolamine Content in Various Plant Species and Organs

Plant Species	Plant Organ	Scopolamine Content (% of Dry Weight)	Scopolamine Content (mg/g or μ g/g Dry Weight)	Reference
<i>Datura metel</i> var. <i>fastuosa</i>	Seeds	0.631%	6.31 mg/g	[13]
<i>Datura metel</i> var. <i>rubra</i>	Flowers	0.698%	6.98 mg/g	[13]
<i>Datura metel</i>	Flowers	6.43 mg/g	[14]	
<i>Datura metel</i>	Seeds	6.29 mg/g	[14]	
<i>Datura ferox</i>	Seeds	~0.24%	~2.4 mg/g	[15]
<i>Datura innoxia</i>	Flowers	1294.61 μ g/g (1-butanol extract)	[16]	
<i>Datura stramonium</i>	Leaves	430 - 8980 mg/Kg (0.43 - 8.98 mg/g)	[17]	
<i>Duboisia myoporoides</i>	Leaves	14.77 \pm 5.03 mg/g	[18]	
<i>Brugmansia candida</i>	Roots (Bioreactor Culture)	9.5 mg/g	[19]	
<i>Hyoscyamus niger</i>	Roots	229.48 μ g/g (optimized UAE)	[20]	
<i>Hyoscyamus niger</i>	Root Cultures	29.97 \pm 0.60 mg/g	[21]	
<i>Hyoscyamus reticulatus</i>	Leaves	0.011-0.015%	0.11 - 0.15 mg/g	[21]
<i>Scopolia carniolica</i>	Various Organs (Average)	~0.07%	692 μ g/g	[22]

Biosynthesis of (+)-Scopolamine in Plants

The biosynthesis of scopolamine is a complex enzymatic process that originates from the amino acid L-ornithine.^{[5][6]} The pathway primarily occurs in the roots of the plants, from where the synthesized alkaloids are translocated to the aerial parts.^{[6][18]} The final step, the conversion of hyoscyamine to scopolamine, is catalyzed by the enzyme hyoscyamine 6 β -hydroxylase (H6H).^{[5][23]} This enzyme is a key target in metabolic engineering efforts to increase scopolamine yields in plants and hairy root cultures.^{[9][23]}

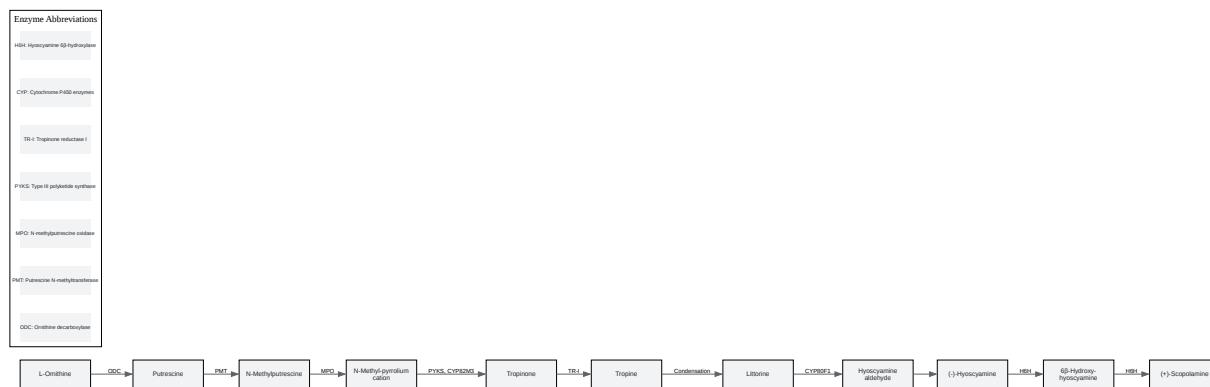
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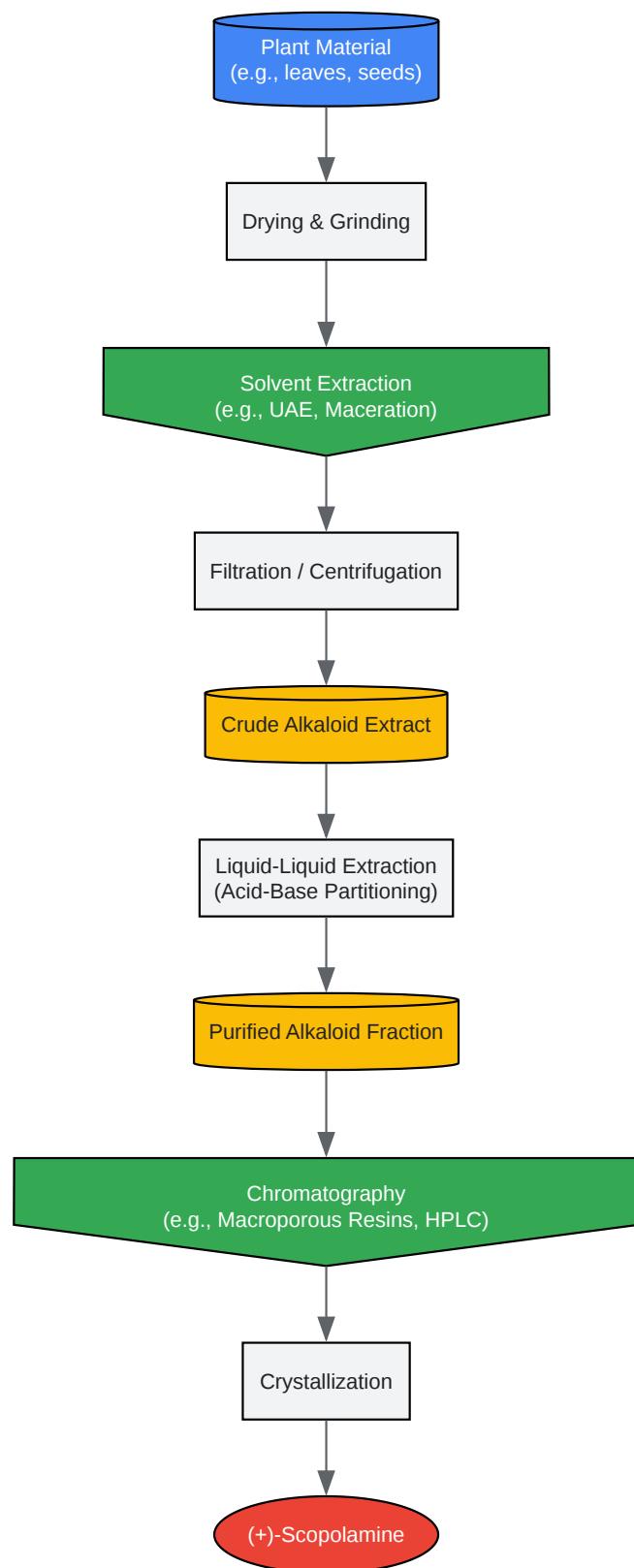
Figure 1: Biosynthetic Pathway of (+)-Scopolamine.

Extraction Methodologies

The extraction of tropane alkaloids from plant material is a critical step that dictates the final yield and purity. Methodologies range from conventional solid-liquid extractions to modern, enhanced techniques. The choice of solvent and pH is crucial, as scopolamine is sensitive to strong acids and bases.[\[24\]](#)

General Extraction and Purification Workflow

A typical process involves drying and grinding the plant material, followed by extraction with an appropriate solvent system. The crude extract is then subjected to one or more purification steps, such as acid-base liquid-liquid extraction, to separate the alkaloids from other plant metabolites. Further purification can be achieved using chromatographic techniques.



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Figure 2: General Workflow for Scopolamine Extraction.

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) from *Hyoscyamus niger* Roots[20][25]

This method utilizes ultrasonic waves to enhance extraction efficiency.

- Sample Preparation: Dry and powder the root tissue of *H. niger*.
- Extraction Solvent: Prepare a 98.5% (v/v) methanol solution.
- Extraction Procedure:
 - Weigh 100 mg of the powdered root tissue.
 - Add 1 mL of the 98.5% methanol solvent.
 - Sonicate the mixture for 10 minutes at a temperature of 25°C.
 - Centrifuge the mixture at 12,000 rpm for 15 minutes.
- Collection: Collect the supernatant containing the extracted alkaloids for subsequent analysis (e.g., HPLC).
- Expected Yield: This optimized protocol yielded 229.48 µg/g of scopolamine from the dry weight of the root.[20]

Protocol 2: Liquid-Liquid Extraction (LLE) from *Datura* Species[10][15]

This protocol is based on the principle of changing the polarity of the alkaloid by adjusting the pH to move it between aqueous and organic phases.

- Initial Extraction (Acidic):
 - Macerate the dried, powdered plant material in an acidic aqueous solution (e.g., 5% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.[15]
 - Filter the mixture to remove solid plant debris. The aqueous filtrate now contains the alkaloid salts.

- Basification and Organic Extraction:
 - Adjust the pH of the aqueous filtrate to a basic level (e.g., with ammonia water) to deprotonate the alkaloids into their free-base form, which is soluble in organic solvents. [\[21\]](#)
 - Perform a liquid-liquid extraction by mixing the basified aqueous phase with an immiscible organic solvent (e.g., chloroform or ethyl acetate).[\[10\]](#)[\[21\]](#)
 - Separate the organic layer containing the scopolamine free base. This step can be repeated multiple times to maximize recovery.
- Solvent Evaporation: Evaporate the organic solvent (e.g., using a rotary evaporator) to obtain the crude alkaloid extract.
- Recovery: An absolute extraction recovery of 52-73% for scopolamine has been reported using a combined ultrasound-assisted and static extraction with ethyl acetate followed by multiple LLE steps.[\[10\]](#)

Protocol 3: Extraction for Resin Purification from *Datura metel*[\[26\]](#)[\[27\]](#)

This method prepares an extract suitable for further purification using macroporous resins.

- Initial Solvent Extraction:
 - Disperse dried and crushed plant material (e.g., 20.5 g) in a solvent mixture of chloroform (185.5 mL), methanol (62.5 mL), and 25% ammonia (12.5 mL).[\[26\]](#)
 - Stir the mixture, then filter and wash the residue with additional chloroform.
- Solvent Exchange:
 - Remove the chloroform from the filtrate using a rotary evaporator.
 - Add 50 mL of ethanol to the remaining extract.
- Purification via Liquid-Liquid Extraction:

- Perform an initial purification of the extract using an acid water wash followed by extraction with a nonpolar solvent like carbon tetrachloride to remove impurities.[27]
- Resin Chromatography:
 - The partially purified extract can then be loaded onto a suitable macroporous resin column (e.g., D151 resin) for further separation and enrichment of scopolamine.[27]
 - Elute the column with an appropriate solvent system to recover the purified scopolamine.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), is the standard method for the accurate quantification of scopolamine in plant extracts.[8][14][20]

Table 2: Example HPLC Parameters for Scopolamine Quantification

Parameter	Condition	Reference
Column	Ascentis Express C18	[8]
Mobile Phase	Gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.	[6]
Flow Rate	0.3 mL/min	[6]
Detection	ESI+ Mass Spectrometry (LC-MS) or DAD	[8][20]
Limit of Quantification (LOQ)	333 pg/mL (LC-MS)	[8]
Limit of Quantification (LOQ)	93 µg/mL (HPLC-UV)	[14]

Conclusion

The extraction of **(+)-Scopolamine** from natural plant sources remains the most viable method for its commercial production. The Solanaceae family, particularly species from the *Duboisia*,

Datura, and Brugmansia genera, are rich sources of this valuable alkaloid. Successful extraction and purification hinge on the careful selection of plant material, extraction methodology, and solvent systems, with particular attention paid to pH control. Modern techniques such as ultrasound-assisted extraction can significantly improve efficiency. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers and professionals aiming to optimize the isolation of scopolamine for pharmaceutical applications.

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References

- 1. quora.com [quora.com]
- 2. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Scopolamine - Sciencemadness Wiki [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Scopolamine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Variation of scopolamine and atropine in different parts of Datura metel during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of Metabolic Engineering to the Production of Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of atropine and scopolamine from plant material using liquid-liquid extraction and EXtrelut® columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Datura stramonium - Wikipedia [en.wikipedia.org]

- 13. Genotypes and alkaloid contents of *Datura metel* varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Atropine and Scopolamine in Different Plant Organs of *Datura Metel*: Development and Validation of High-Performance Liquid Chromatography Method | Auctores [auctoresonline.org]
- 15. Research Portal [ujcontent.uj.ac.za]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. Localization and Organization of Scopolamine Biosynthesis in *Duboisia myoporoides* R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Scopolamine production from *Brugmansia candida* roots culture using a bioreactor [scielo.org.co]
- 20. Ultrasound-assisted extraction of scopolamine and hyoscyamine from *Hyoscyamus niger* roots using central compost design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. extractionmagazine.com [extractionmagazine.com]
- 22. *Scopolia carniolica* var. *hladnikiana*: Alkaloidal Analysis and Potential Taxonomical Implications | MDPI [mdpi.com]
- 23. Application of Metabolic Engineering to the Production of Scopolamine [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Ultrasound-assisted extraction of scopolamine and hyoscyamine from *Hyoscyamus niger* roots using central compost design - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. A novel process for scopolamine separation from Hindu *Datura* extracts by liquid–liquid extraction, macroporous resins, and crystallization | Semantic Scholar [semanticscholar.org]
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